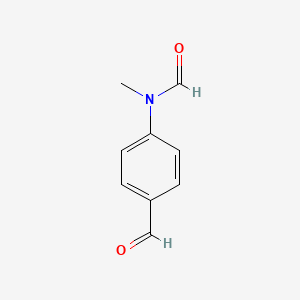

Formamide, N-(4-formylphenyl)-N-methyl-

Description

It is synthesized via catalytic N-formylation of amines using CO₂ and hydrosilanes, as demonstrated in a system employing tetrabutylammonium fluoride (TBAF) and phenylsilane (PhSiH₃) . This compound is notable for its compatibility with unsaturated functional groups during synthesis, making it a versatile intermediate in organic and catalytic chemistry. Its structure combines electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its physicochemical behavior and reactivity.

Properties

CAS No. |

79213-80-2 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

N-(4-formylphenyl)-N-methylformamide |

InChI |

InChI=1S/C9H9NO2/c1-10(7-12)9-4-2-8(6-11)3-5-9/h2-7H,1H3 |

InChI Key |

DBEDZXUNEMISGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(4-formylphenyl)-N-methyl- typically involves the formylation of N-methylformamide with 4-formylphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of N-methylformamide with phosphorus oxychloride and 4-formylphenyl derivatives under controlled conditions . The reaction is carried out at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of Formamide, N-(4-formylphenyl)-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The starting materials are readily available, and the process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(4-formylphenyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(4-formylphenyl)-N-methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(4-formylphenyl)-N-methyl- involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The compound can also act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related formamides, emphasizing substituent effects, thermal properties, reactivity, and applications.

Substituent Effects on Reactivity and Stability

- N-(4-Formylphenyl)-N-methylformamide vs. N-(4-Trifluoromethylphenyl)-N-methylformamide (42) :

The trifluoromethyl group (CF₃) in compound 42 is a stronger electron-withdrawing group than the formyl substituent. This reduces reactivity in catalytic formylation reactions, yielding 42 in 53% efficiency compared to higher yields for the target compound . - N-(4-Nitrophenyl)formamide (40): The nitro group (NO₂) further diminishes reactivity due to its strong electron-withdrawing nature, requiring harsher conditions for synthesis (e.g., 4-nitroaniline conversion) .

Thermal and Phase Behavior

- N-(4-Chlorophenyl)formamide and N-(2,6-Dichlorophenyl)formamide: Chlorine substituents induce phase transitions under thermal stress, shifting from disordered to ordered crystalline states.

- N-(4-Methylphenyl)formamide: The methyl group enhances thermal stability, with detailed crystal structure data (monoclinic, space group P2₁/c) and dielectric properties reported.

Data Table: Key Properties of Selected Formamides

Research Findings and Trends

- Catalytic Applications : The target compound’s synthesis under mild conditions highlights its advantage over nitro- or trifluoromethyl-substituted analogs, which require higher energy input .

- Electron-Withdrawing vs. Donating Groups : Formyl and methyl groups balance reactivity and stability, making the compound suitable for reactions requiring moderate electrophilicity.

- Gaps in Data: Limited thermal data (e.g., melting point, phase transitions) for N-(4-formylphenyl)-N-methylformamide necessitate further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.